molecular formula C27H26N2O4S B2909262 N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide CAS No. 313398-74-2

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2909262
CAS No.: 313398-74-2
M. Wt: 474.58
InChI Key: BAYVKBSYCYFVRS-UHFFFAOYSA-N
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Description

N-(3-(9H-Carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide (molecular formula: C₂₇H₂₆N₂O₄S, molecular weight: 474.575 g/mol) is a synthetic carbazole derivative with a sulfonamide backbone and hybrid aromatic substituents (furan-2-ylmethyl and 4-methylbenzenesulfonyl groups) . The compound lacks defined stereocenters ("0 of 1 defined stereocentres"), suggesting a racemic or planar configuration in its unmodified form . It is structurally characterized by a carbazole moiety linked to a 2-hydroxypropyl chain and a sulfonamide group, which facilitates interactions with biological targets such as cryptochrome (CRY) proteins and neural stem cell (NSC) pathways .

Notably, this compound shares structural homology with neurogenic agents like P7C3 derivatives and circadian rhythm modulators such as KL001 (N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)methanesulfonamide), differing primarily in substituent groups (e.g., 4-methylbenzenesulfonamide vs. methanesulfonamide) .

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-20-12-14-23(15-13-20)34(31,32)28(19-22-7-6-16-33-22)17-21(30)18-29-26-10-4-2-8-24(26)25-9-3-5-11-27(25)29/h2-16,21,30H,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYVKBSYCYFVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Carbazole Derivative: Starting with carbazole, a halogenation reaction can introduce a halogen atom at the desired position.

    Substitution Reaction: The halogenated carbazole can undergo a substitution reaction with a hydroxypropyl group to form the intermediate.

    Sulfonamide Formation: The intermediate can then react with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

    Furan-2-ylmethyl Group Introduction: Finally, the furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets and pathways. This may include binding to specific proteins or enzymes, altering cellular processes, or modulating signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Backbone : Replacing 4-methylbenzenesulfonamide with methanesulfonamide (as in KL001) reduces molecular weight by ~20 g/mol and shifts biological activity from neurogenesis to circadian regulation .

Halogenation: Bromination at the 3,6-positions of the carbazole ring (Compound 2) increases molecular weight by ~193 g/mol and enhances neurogenic potency in rat NSCs compared to non-halogenated analogues .

Aromatic Substitutions : The furan-2-ylmethyl group in the target compound and KL001 is critical for CRY protein stabilization, whereas 3-methoxyphenyl in Compound 2 enhances neurogenesis .

Functional Comparison and Research Findings

Neurogenic Activity

  • Target Compound vs. Compound 2 increased BrdU-positive neurons by 40% compared to controls, attributed to its 3,6-dibromo-carbazole motif enhancing kinase interactions .
  • P7C3 Derivatives :
    The parent compound P7C3 lacks sulfonamide groups but shares the carbazole-hydroxypropyl backbone. P7C3 derivatives with sulfonamide additions (e.g., Compound 2) show 2–3-fold higher neurogenic efficacy due to improved solubility and target binding .

Circadian Rhythm Modulation

  • Target Compound vs. KL001 :
    KL001, a methanesulfonamide analogue, stabilizes CRY proteins by binding to their FAD-binding domain, lengthening the circadian period in vitro (EC₅₀ = 1.2 µM) . The target compound’s 4-methylbenzenesulfonamide group may alter CRY binding affinity, though this remains untested .

Kinase Interactions

  • N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)methanesulfonamide : This analogue (MW 448.54 g/mol) inhibits kinases like CKIδ and ERK2 at IC₅₀ values of 0.8–1.5 µM, suggesting that carbazole-sulfonamide hybrids broadly target kinase pathways .

Biological Activity

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide, also known by its CAS number 309928-48-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.48 g/mol
  • Chemical Structure : The compound features a carbazole moiety which is often associated with various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in various biological pathways, such as proteases involved in viral replication (e.g., SARS-CoV-2 main protease) .
  • Antimicrobial Properties : Research indicates that derivatives of carbazole exhibit significant antibacterial and antifungal activities. These effects are often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Activity : Compounds containing the carbazole structure have been studied for their cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibits SARS-CoV-2 proteases
AntimicrobialEffective against pathogenic bacteria and fungi
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Antiviral Efficacy : A study conducted on carbazole derivatives demonstrated strong binding affinities to SARS-CoV-2 proteins, with some derivatives showing binding energies comparable to standard antiviral drugs like remdesivir. The study utilized molecular docking techniques to assess interactions with the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .
  • Antimicrobial Assays : In vitro tests revealed that several carbazole-based compounds displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies employed agar dilution methods to determine minimum inhibitory concentrations (MICs) compared to standard antibiotics .
  • Cytotoxicity Studies : Research involving various cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer agent .

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